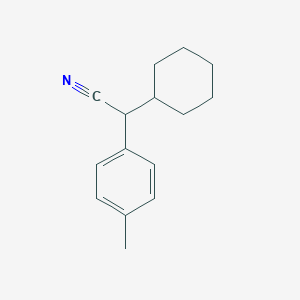
Cyclohexyl(4-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(4-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C15H19N and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Antagonist Development
Cyclohexyl(4-methylphenyl)acetonitrile has been explored in the development of nonpeptide antagonists for specific receptors. For instance, modifications involving cyclohexyl groups have been examined for their effects on biological activity. In studies focusing on receptor antagonism, it was found that replacing the phenyl ring with a cyclohexyl group led to a significant decrease in antagonist activity, indicating the importance of aromatic systems in maintaining biological efficacy .
1.2 Structure-Activity Relationships
Research has demonstrated that the presence of cyclohexyl moieties influences the pharmacological properties of compounds. A study highlighted that cyclohexyl derivatives exhibited varied activities against specific biological targets, emphasizing the need for careful structural modifications to optimize therapeutic effects .
Organic Synthesis
2.1 Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its utility in synthetic pathways is evidenced by its involvement in reactions that produce various nitriles and related compounds. The compound can be synthesized through reactions involving cyanation agents such as sodium cyanide or potassium cyanide, which facilitate the introduction of the cyano group into organic frameworks .
2.2 Reaction Conditions and Solvents
The synthesis of this compound can be performed under mild conditions using common organic solvents like methanol or dichloromethane. These solvents not only dissolve reactants but also play a crucial role in reaction kinetics and product yield .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry as a building block for synthesizing polymers with specific mechanical and thermal properties. The incorporation of such nitrile compounds can enhance the performance characteristics of polymers, making them suitable for advanced applications .
3.2 Coatings and Adhesives
The compound's chemical structure may also contribute to its use in formulating coatings and adhesives that require specific adhesion properties and durability. Its role as a nitrile can improve resistance to solvents and environmental factors, making it valuable in industrial applications .
Case Studies
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C15H19N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3 |
Clave InChI |
LPGDMHZKVSCFBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















